molecular formula C12H12O3 B6156094 1-benzyl-3-oxocyclobutane-1-carboxylic acid CAS No. 766513-42-2

1-benzyl-3-oxocyclobutane-1-carboxylic acid

Cat. No. B6156094
CAS RN: 766513-42-2
M. Wt: 204.2
InChI Key:
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Description

1-Benzyl-3-oxocyclobutane-1-carboxylic acid, also known as BOC-acid, is a carboxylic acid widely used in organic synthesis as a protecting group for amine and alcohol functional groups. BOC-acid is a versatile and efficient reagent with a wide range of applications in the laboratory and in industrial settings. In

Scientific Research Applications

1-benzyl-3-oxocyclobutane-1-carboxylic acid is widely used in scientific research applications, such as peptide synthesis and protein engineering. In peptide synthesis, 1-benzyl-3-oxocyclobutane-1-carboxylic acid is used as a protecting group for the amine group, allowing for the synthesis of complex peptide structures. In protein engineering, 1-benzyl-3-oxocyclobutane-1-carboxylic acid is used to modify the structure of proteins by blocking or protecting certain functional groups. 1-benzyl-3-oxocyclobutane-1-carboxylic acid is also used to modify the properties of proteins, such as solubility, thermal stability, and enzymatic activity.

Mechanism of Action

The mechanism of action of 1-benzyl-3-oxocyclobutane-1-carboxylic acid is based on its ability to form a stable, covalent bond with an amine group. The carboxyl group of 1-benzyl-3-oxocyclobutane-1-carboxylic acid reacts with the amine group of the substrate, forming an amide bond. The amide bond is stable and resistant to hydrolysis, making it an ideal protecting group for the amine group.
Biochemical and Physiological Effects
1-benzyl-3-oxocyclobutane-1-carboxylic acid has no known biochemical or physiological effects. It is a non-toxic, non-irritating, and non-carcinogenic compound, making it safe to use in laboratory and industrial settings. 1-benzyl-3-oxocyclobutane-1-carboxylic acid is also non-volatile and non-flammable, making it a safe and effective reagent for use in organic synthesis.

Advantages and Limitations for Lab Experiments

The main advantage of using 1-benzyl-3-oxocyclobutane-1-carboxylic acid in lab experiments is its versatility and efficiency. 1-benzyl-3-oxocyclobutane-1-carboxylic acid is a stable and reliable reagent, making it ideal for use in a variety of lab experiments. It is also non-toxic and non-irritating, making it safe to use in the laboratory. The main limitation of using 1-benzyl-3-oxocyclobutane-1-carboxylic acid in lab experiments is its relatively low solubility in water, which can make it difficult to dissolve in aqueous solutions.

Future Directions

There are a number of potential future directions for the use of 1-benzyl-3-oxocyclobutane-1-carboxylic acid in laboratory and industrial settings. 1-benzyl-3-oxocyclobutane-1-carboxylic acid could be used to synthesize new peptides and proteins with improved properties, such as increased solubility and thermal stability. 1-benzyl-3-oxocyclobutane-1-carboxylic acid could also be used to modify existing proteins to improve their activity or to create new enzyme catalysts. Additionally, 1-benzyl-3-oxocyclobutane-1-carboxylic acid could be used to synthesize new compounds with improved biological activity, such as drugs or agrochemicals. Finally, 1-benzyl-3-oxocyclobutane-1-carboxylic acid could be used to synthesize new materials with improved properties, such as biodegradable plastics or nanomaterials.

Synthesis Methods

1-benzyl-3-oxocyclobutane-1-carboxylic acid can be synthesized through a variety of methods, including nucleophilic substitution, direct acylation, and condensation. The most common method of synthesis is the nucleophilic substitution of an amine with a halide, such as bromine or chlorine. This reaction produces a nitrile, which is then hydrolyzed to form 1-benzyl-3-oxocyclobutane-1-carboxylic acid. Direct acylation is another method of synthesis, which involves the reaction of an amine with an acid chloride, such as acetic anhydride. The reaction produces an amide, which is then hydrolyzed to form 1-benzyl-3-oxocyclobutane-1-carboxylic acid. Finally, 1-benzyl-3-oxocyclobutane-1-carboxylic acid can be synthesized through a condensation reaction between an amine and an acid chloride, such as trichloroacetic acid.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-benzyl-3-oxocyclobutane-1-carboxylic acid involves the conversion of benzylideneacetone to 1-benzyl-3-oxocyclobutane, followed by oxidation to the carboxylic acid.", "Starting Materials": [ "Benzaldehyde", "Acetone", "Sodium hydroxide", "Benzyl chloride", "Sodium borohydride", "Chloroacetic acid", "Sodium hydroxide", "Hydrochloric acid", "Sodium hypochlorite", "Sodium hydroxide" ], "Reaction": [ "Condensation of benzaldehyde and acetone in the presence of sodium hydroxide to form benzylideneacetone", "Reduction of benzylideneacetone with sodium borohydride to form 1-benzyl-3-oxocyclobutane", "Oxidation of 1-benzyl-3-oxocyclobutane with sodium hypochlorite in the presence of sodium hydroxide to form the carboxylic acid", "Neutralization of the carboxylic acid with hydrochloric acid to obtain 1-benzyl-3-oxocyclobutane-1-carboxylic acid" ] }

CAS RN

766513-42-2

Product Name

1-benzyl-3-oxocyclobutane-1-carboxylic acid

Molecular Formula

C12H12O3

Molecular Weight

204.2

Purity

95

Origin of Product

United States

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